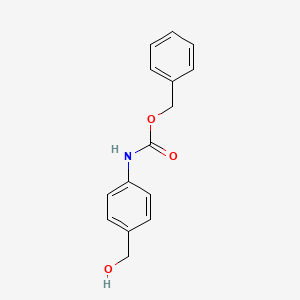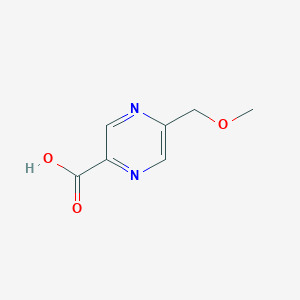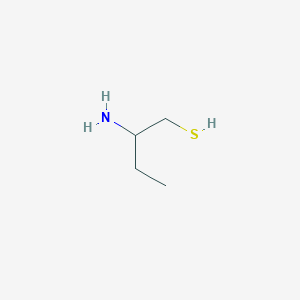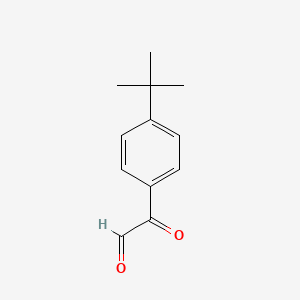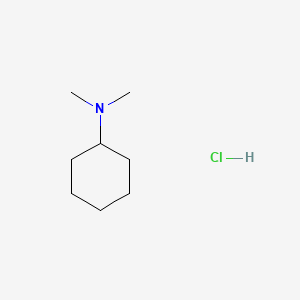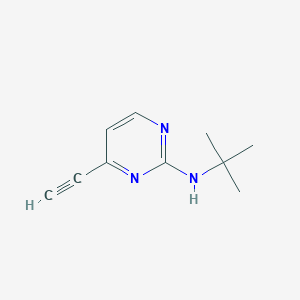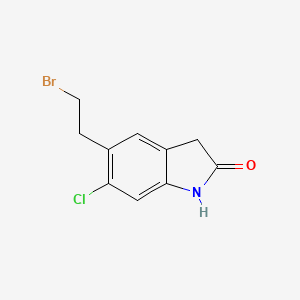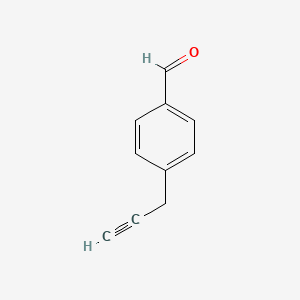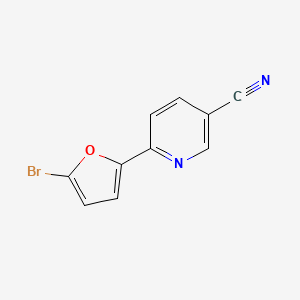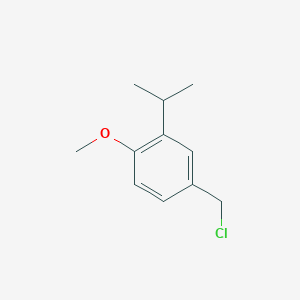
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE: is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the chloromethylation of a benzene derivative, followed by the introduction of methoxy and isopropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidized or reduced products.
Scientific Research Applications
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(chloromethyl)-4-methyl-: This compound has a similar structure but lacks the methoxy and isopropyl groups.
Benzene, 1-chloro-4-methyl-: Another similar compound, differing in the position and type of substituents on the benzene ring.
Uniqueness
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the isopropyl group can influence its steric and electronic properties.
Properties
CAS No. |
16214-14-5 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
SZDNVAYLSFZKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CCl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
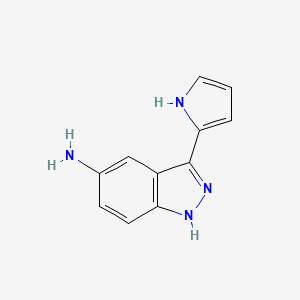
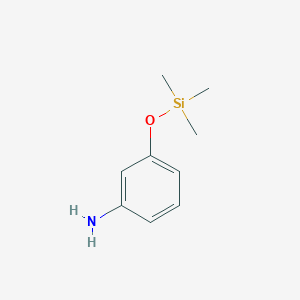
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
